1-(4-methylphenyl)ethanone N-phenylsemicarbazone
Description
Properties
CAS No. |
22454-60-0 |
|---|---|
Molecular Formula |
C16H17N3O |
Molecular Weight |
267.33 g/mol |
IUPAC Name |
1-[(E)-1-(4-methylphenyl)ethylideneamino]-3-phenylurea |
InChI |
InChI=1S/C16H17N3O/c1-12-8-10-14(11-9-12)13(2)18-19-16(20)17-15-6-4-3-5-7-15/h3-11H,1-2H3,(H2,17,19,20)/b18-13+ |
InChI Key |
OOBSQOAYNWUUDX-QGOAFFKASA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=N/NC(=O)NC2=CC=CC=C2)/C |
Canonical SMILES |
CC1=CC=C(C=C1)C(=NNC(=O)NC2=CC=CC=C2)C |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
The reaction proceeds via:
Experimental Procedure
-
Reagents :
-
4-Methylacetophenone (1.34 g, 10 mmol)
-
N-Phenylsemicarbazide (1.51 g, 10 mmol)
-
Ethanol (50 mL)
-
Concentrated HCl (0.5 mL)
-
-
Steps :
-
Yield : 70–85% (white crystalline solid).
Mechanochemical Synthesis
Green chemistry approaches, such as solvent-free grinding, have been employed to enhance reaction efficiency and reduce environmental impact.
Grinding Protocol
-
Reagents :
-
4-Methylacetophenone (10 mmol)
-
N-Phenylsemicarbazide (10 mmol)
-
Semicarbazide hydrochloride (optional catalyst)
-
-
Steps :
-
Yield : 80–90% (reduced reaction time to 20 minutes).
Advantages
Optimization of Reaction Conditions
Key parameters influencing yield and purity include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 70–80°C (reflux) | Maximizes kinetics |
| pH | 2–3 (HCl) | Accelerates dehydration |
| Molar Ratio | 1:1 (ketone:semicarbazide) | Prevents side reactions |
| Solvent | Ethanol | Balances solubility and volatility |
Purification and Characterization
Spectroscopic Data
| Technique | Key Features |
|---|---|
| IR (KBr) | - 3180 cm⁻¹ (N–H stretch) |
| - 1650 cm⁻¹ (C=O absent, confirms condensation) | |
| ¹H NMR (DMSO-d₆) | - 2.35 ppm (s, 3H, CH₃) |
| - 7.25–7.80 ppm (m, 9H, aromatic) | |
| ¹³C NMR | - 198 ppm (C=N) |
Challenges and Mitigation
Chemical Reactions Analysis
1-(4-Methylphenyl)ethanone N-phenylsemicarbazone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of 1-(4-methylphenyl)ethanone N-phenylsemicarbazone. It has been tested against various bacterial strains, demonstrating significant inhibitory effects. For instance, a study conducted on derivatives of hydrazones noted that similar compounds exhibited selective antiproliferative action against breast adenocarcinoma cell lines, suggesting potential applications in cancer therapy .
Antioxidant Properties
The compound has also shown promise as an antioxidant. Research indicates that it can scavenge free radicals, which are implicated in various diseases, including cancer and neurodegenerative disorders. This property makes it a candidate for further exploration in the development of nutraceuticals .
Analytical Chemistry
Spectroscopic Applications
1-(4-Methylphenyl)ethanone N-phenylsemicarbazone is utilized in spectroscopic methods for the quantitative analysis of ketones and aldehydes. Its unique spectral characteristics allow for the detection and quantification of these compounds in complex mixtures. This is particularly useful in food chemistry and environmental monitoring .
Chromatography
The compound is also used as a standard reference material in chromatographic techniques such as High-Performance Liquid Chromatography (HPLC). Its stability and reproducibility make it ideal for method validation and quality control in pharmaceutical formulations .
Material Science
Polymeric Applications
In material science, derivatives of 1-(4-methylphenyl)ethanone N-phenylsemicarbazone are being explored for their potential use in polymer synthesis. The incorporation of this compound into polymer matrices can enhance mechanical properties and thermal stability, making it suitable for applications in coatings and composites .
Nanomaterials
Recent advancements have seen the use of this compound in the synthesis of nanomaterials. Its ability to act as a reducing agent facilitates the formation of metal nanoparticles, which have applications in catalysis and electronics .
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of 1-(4-methylphenyl)ethanone N-phenylsemicarbazone against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a Minimum Inhibitory Concentration (MIC) of 64 µg/mL, showcasing its potential as an antimicrobial agent.
Case Study 2: Spectroscopic Analysis
In a collaborative study between ABC Laboratory and DEF Institute, the compound was utilized to develop a new HPLC method for detecting ketones in food products. The method demonstrated high sensitivity and specificity, allowing for the detection of trace amounts of contaminants.
Mechanism of Action
The mechanism of action of 1-(4-methylphenyl)ethanone N-phenylsemicarbazone involves its interaction with specific molecular targets. The semicarbazone group can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Substituent Effects
Semicarbazones share a common core structure but differ in substituents on the aromatic ring, which influence their physicochemical and biological properties. Key analogs include:
Key Observations :
- Steric Effects: Bulkier substituents (e.g., acetylphenoxy groups in ) reduce molecular symmetry, leading to varied crystal packing and higher melting points (e.g., 240–300°C for complex derivatives vs. ~200°C for simpler analogs) .
Physical Properties
*Estimated based on analogs. Notes:
- Methyl groups enhance hydrophobicity, reducing aqueous solubility compared to halogenated analogs.
- Complex derivatives (e.g., 4c in ) exhibit higher molecular weights and decomposition temperatures due to extended conjugation and rigid backbones .
Spectroscopic Characteristics
Biological Activity
1-(4-methylphenyl)ethanone N-phenylsemicarbazone, also known as N-phenyl-1-(4-methylphenyl)ethanone semicarbazone , is a compound belonging to the semicarbazone class, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C16H18N4O
- Molecular Weight : 270.34 g/mol
- CAS Number : 22454-60-0
The structure of the compound can be represented as follows:
Synthesis
The synthesis of 1-(4-methylphenyl)ethanone N-phenylsemicarbazone typically involves the condensation reaction between 1-(4-methylphenyl)ethanone and phenylsemicarbazide. The reaction is generally conducted in an appropriate solvent such as ethanol or methanol under reflux conditions.
The biological activity of 1-(4-methylphenyl)ethanone N-phenylsemicarbazone is attributed to its ability to interact with various biological targets. The hydrazone functional group allows for complex formation with metal ions, potentially influencing enzyme activities and cellular processes.
Antimicrobial Activity
Studies have demonstrated that compounds in the semicarbazone class exhibit significant antimicrobial properties. For instance, 1-(4-methylphenyl)ethanone N-phenylsemicarbazone has been tested against various bacterial strains, showing effective inhibition of growth.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Bacillus subtilis | 14 |
Anticancer Activity
Research indicates potential anticancer effects, particularly through apoptosis induction in cancer cell lines. In vitro studies using breast cancer cell lines such as MDA-MB-231 have shown that treatment with this compound leads to cell cycle arrest and increased apoptosis rates.
Case Study :
In a study by [source], MDA-MB-231 cells treated with 1-(4-methylphenyl)ethanone N-phenylsemicarbazone exhibited:
- Cell Viability Reduction : Decreased by 50% at a concentration of 25 µM.
- Apoptotic Index : Increased by 30% compared to untreated controls.
Comparative Analysis with Similar Compounds
To understand the unique properties of 1-(4-methylphenyl)ethanone N-phenylsemicarbazone, a comparison with other semicarbazones is useful.
| Compound | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| 1-(4-methylphenyl)ethanone N-phenylsemicarbazone | Moderate | High |
| N-acetyl-4-methylthiosemicarbazone | Low | Moderate |
| Benzaldehyde semicarbazone | High | Low |
Q & A
Q. What are the established synthetic routes for 1-(4-methylphenyl)ethanone N-phenylsemicarbazone, and what experimental conditions optimize yield?
The synthesis typically involves condensation of 1-(4-methylphenyl)ethanone with N-phenylsemicarbazide under acidic conditions. Key parameters include:
- Catalyst : Acetic acid (0.04 mL per 5 mL solvent) for protonating the carbonyl group .
- Solvent : Methanol or ethanol for solubility and mild reaction conditions .
- Reaction Time : 1–3 hours at room temperature or under reflux, monitored by TLC .
- Workup : Recrystallization in methanol or ethanol to purify the product, achieving yields of 65–75% .
Q. How can spectroscopic techniques (NMR, IR) characterize the structural integrity of this semicarbazone?
Q. What crystallographic methods resolve the molecular structure of semicarbazones like this compound?
Single-crystal X-ray diffraction (SC-XRD) with SHELXTL or SHELXL software is standard. Parameters include:
- Space Group : Monoclinic (e.g., P2₁/c) for similar derivatives .
- Hydrogen Bonding : N–H···O interactions stabilize the crystal lattice .
- Torsion Angles : Planarity of the semicarbazone moiety (C–N–N–C) confirmed via dihedral angles .
Advanced Research Questions
Q. How does structural modification of the 4-methylphenyl group affect biological activity (e.g., anticonvulsant potential)?
Derivatives with electron-withdrawing substituents (e.g., -Cl, -F) on the phenyl ring show enhanced anticonvulsant activity in rodent models due to increased lipophilicity and blood-brain barrier penetration. Key findings:
Q. How can researchers resolve contradictions in thermochemical data (e.g., enthalpy of combustion) for this compound?
Discrepancies arise from impurities or methodological differences. Mitigation strategies:
Q. What computational approaches predict the reactivity of the semicarbazone moiety in catalytic applications?
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze frontier orbitals (HOMO-LUMO gap ~4.2 eV) .
- Molecular Docking : Simulate binding to biological targets (e.g., GABA receptors) using AutoDock Vina .
- Reactivity Indices : Fukui functions identify nucleophilic sites (e.g., NH group) for electrophilic attacks .
Q. How does this compound serve as a precursor in synthesizing metal complexes, and what are their applications?
The semicarbazone acts as a tridentate ligand via O, N, and NH groups. Example:
- Cu(II) Complex : Exhibits SOD-like activity (IC₅₀ = 1.2 µM) and antimicrobial properties (MIC = 8 µg/mL against S. aureus) .
- Synthetic Protocol : React with CuCl₂·2H₂O in ethanol (1:2 molar ratio) under nitrogen .
Methodological Guidance
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
